Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with the chemical formula and a molecular weight of approximately 949.56 g/mol. This compound is known for its various applications in scientific fields, particularly in the formulation of cosmetics and pharmaceuticals. It is also recognized by its CAS number 7775-50-0 and has several synonyms, including trioctadecyl citrate and tri-n-octadecyl citrate .
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate is derived from citric acid through esterification with octadecanol. This process results in the formation of a triester, which is utilized in various formulations due to its emulsifying and stabilizing properties. The compound can be sourced from chemical suppliers and manufacturers specializing in cosmetic and pharmaceutical ingredients .
The synthesis of trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification reaction between citric acid and octadecanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate.
The molecular structure of trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate features three octadecyl chains attached to a central propane-1,2,3-tricarboxylic acid moiety. The presence of hydroxyl groups contributes to its solubility and emulsifying behavior.
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate can undergo hydrolysis in the presence of water or aqueous solutions, reverting back to citric acid and octadecanol under acidic or basic conditions.
This reaction is significant for applications where biodegradability or environmental impact is a concern.
The mechanism of action for trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate primarily relates to its role as an emulsifier and stabilizer in formulations. It enhances the solubility of hydrophobic compounds in aqueous environments by forming micelles.
When mixed with water, the hydrophobic tails of the octadecyl groups orient themselves away from the water while the hydrophilic head interacts with water molecules, leading to stable emulsions that are essential in cosmetic formulations.
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate has several scientific uses:
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate (tristearyl citrate, CAS 7775-50-0) is synthesized via esterification of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) [6] with stearyl alcohol (octadecanol). Two primary routes exist: chemical catalysis and enzymatic catalysis.
Chemical esterification employs Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, tin oxides) at 120–150°C. This method achieves high conversion (>95%) but faces drawbacks:
Enzymatic esterification leverages lipases (e.g., Candida antarctica B lipase) in solvent-free systems at 70–90°C. This route offers:
Table 1: Esterification Route Comparison
Parameter | Chemical Route | Enzymatic Route |
---|---|---|
Temperature Range | 120–150°C | 70–90°C |
Typical Yield | 92–96% | 85–90% |
Byproduct Formation | High | Low |
Energy Consumption | High | Moderate |
Catalyst Cost (per kg) | $5–$10 | $50–$100 |
Despite higher catalyst costs, enzymatic methods gain traction in premium markets (cosmetics, medical polymers) due to superior purity [3] [8].
Catalysts critically govern reaction efficiency and stereochemical outcomes. Heterogeneous acid catalysts (e.g., sulfonated zirconia, zeolites) enhance traditional methods:
Organometallic complexes like dibutyltin oxide enable directed esterification:
Table 2: Catalyst Performance in Industrial Synthesis
Catalyst Type | Reaction Time (h) | Triester Selectivity | Byproducts |
---|---|---|---|
p-Toluenesulfonic acid | 8–10 | 85–90% | Itaconate esters |
Sulfonated zirconia | 6–7 | 92–95% | Diesters |
Lipase B immobilized | 14–16 | 98% | None |
Dibutyltin oxide | 5–6 | 97–98% | <1% anhydrides |
Biocatalysts engineered for hydrophobicity tolerate long-chain alcohols:
Scaling tristearyl citrate synthesis introduces multifaceted hurdles:
Reactor design limitations:
Raw material logistics:
Downstream processing bottlenecks:
Table 3: Industrial-Scale Production Parameters
Process Stage | Challenge | Optimization Strategy | Outcome |
---|---|---|---|
Esterification | Foaming | Pulsed vacuum deaeration | 30% reduction in reactor fouling |
Catalyst removal | Emulsion formation | Ceramic membrane filtration | Tin residues <0.5 ppm |
Crystallization | Polymorph control | Seeded cooling at 2°C/min | MP 53.5±0.5°C |
Drying | Solvent retention | Supercritical CO₂ extraction | Hexane <10 ppm |
Economic viability pressures:
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